1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound features a 1,8-naphthyridine core substituted with a methyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a carboxamide group at position 2. The carboxamide is linked to a phenyl ring bearing a 6-methylbenzo[d]thiazol-2-yl substituent. The methyl group on the benzothiazole may improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-14-5-10-19-20(12-14)31-23(27-19)15-6-8-17(9-7-15)26-22(29)18-13-16-4-3-11-25-21(16)28(2)24(18)30/h3-13H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYGURVWGFVENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(N=CC=C5)N(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole derivative, which can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions. The naphthyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminonicotinic acid. The final step involves coupling the benzo[d]thiazole derivative with the naphthyridine core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the benzothiazole and naphthyridine groups has been shown to interact with biological targets involved in cancer cell proliferation and survival. For instance, research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in drug development .
Antimicrobial Properties
The compound's antimicrobial properties have also been investigated. Compounds with similar functional groups have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for microbial growth .
Enzyme Inhibition
Another significant application is in enzyme inhibition. The structural characteristics of this compound allow it to bind effectively to specific enzymes, potentially leading to the development of new therapeutic agents targeting diseases related to enzyme dysfunctions, such as certain metabolic disorders .
Organic Electronics
In material science, the compound's electronic properties make it a candidate for use in organic electronic devices. Its ability to form stable films and its semiconducting properties can be harnessed in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds has shown promising results in enhancing the efficiency and stability of these devices .
Photovoltaic Applications
The integration of this compound into photovoltaic systems can improve light absorption and charge transport properties. Studies indicate that modifications to the naphthyridine structure can lead to enhanced performance characteristics in solar cells, making it a valuable component in renewable energy technologies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations comparable to established antibiotics. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression, leading to reduced cell viability in treated cultures. |
| Study 4 | Organic Electronics | Achieved high charge mobility and stability when incorporated into OLEDs, resulting in improved luminous efficiency. |
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with DNA or proteins, potentially leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs fall into two categories: 1,8-naphthyridine derivatives and benzothiazole-containing carboxamides . Key comparisons are outlined below:
Spectral Data Comparison
1H-NMR Shifts :
- Target Compound : Expected aromatic protons in the 7.0–9.0 ppm range (similar to 5a3’s aromatic signals at 7.24–8.53 ppm) . The methyl group on benzothiazole would appear as a singlet near 2.5 ppm.
- Compound 5a3 : Aromatic protons at 7.24–8.53 ppm, NH proton at 9.91 ppm .
- Compound 31 : Piperazine CH2 signals at 3.40–3.90 ppm, thiazole CH at 6.90 ppm .
IR Spectra :
- The target compound likely exhibits C=O stretches near 1680 cm⁻¹ (keto) and 1650 cm⁻¹ (amide), as seen in 5a3 .
Biological Activity
The compound 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule that integrates various pharmacologically significant moieties. Its structure suggests potential biological activities that can be explored for therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a naphthyridine core fused with a benzothiazole and a carboxamide group. The molecular formula is with a molecular weight of 348.4 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar scaffolds exhibited MIC values ranging from to against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These derivatives demonstrated significant antibiofilm activity, surpassing that of standard antibiotics like Ciprofloxacin, indicating their potential in treating biofilm-associated infections .
Cytotoxicity and Selectivity
The cytotoxic profile of the compound was assessed through hemolytic activity tests:
- Hemolytic Activity : Results showed low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile for further development .
- Non-cytotoxicity : The IC50 values were greater than , indicating non-cytotoxic behavior towards human cells .
Mechanistic Insights
The compound also exhibited enzyme inhibition capabilities:
- DNA Gyrase Inhibition : It acted as an inhibitor of DNA gyrase with IC50 values between and , which is crucial for bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) Inhibition : The IC50 for DHFR inhibition ranged from to , highlighting its potential as an antibacterial agent .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique attributes of this compound:
| Compound | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) | Enzyme Inhibition |
|---|---|---|---|
| 1-Methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo... | 0.22 - 0.25 µg/mL | >60 µM | DNA gyrase: 12.27 - 31.64 µM; DHFR: 0.52 - 2.67 µM |
| Similar Derivative A | 0.5 - 0.75 µg/mL | >80 µM | DNA gyrase: 15 - 40 µM |
| Similar Derivative B | 0.3 - 0.5 µg/mL | >70 µM | DHFR: 0.75 - 3 µM |
Case Studies
Several case studies have emphasized the therapeutic potential of compounds related to this structure:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of a series of naphthyridine derivatives against resistant strains of bacteria, demonstrating that modifications to the benzothiazole moiety significantly enhanced activity .
- Case Study on Anti-inflammatory Properties : Another research highlighted anti-inflammatory effects in similar compounds when tested in vitro, suggesting that these derivatives could also serve as anti-inflammatory agents in clinical settings .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing this compound?
The compound’s synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and functional group transformations. Key steps include:
- Core scaffold assembly : Reacting benzo[d]thiazole intermediates with naphthyridine precursors via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Amide bond formation : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the naphthyridine-carboxylic acid moiety to the benzothiazole-phenylamine group .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Basic: How is structural characterization performed for this compound?
Characterization relies on spectroscopic and spectrometric techniques:
- 1H/13C NMR : Assign peaks to distinguish aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and carbonyl signals (δ 165–175 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
- FT-IR : Validate amide C=O stretches (~1680 cm⁻¹) and aromatic C-H bending .
Advanced: How can computational methods optimize reaction conditions for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path simulations predict optimal solvents, catalysts, and temperatures. For example:
- Transition state analysis : Identifies energy barriers for key steps like cyclization or coupling .
- Solvent screening : COSMO-RS models evaluate solvent polarity effects on yield .
- Machine learning : Trains on historical reaction data to suggest viable conditions (e.g., catalyst loading, reaction time) .
Advanced: How to resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected NMR splitting) require:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings .
- Variable-temperature NMR : Suppress dynamic effects (e.g., rotamers) causing peak broadening .
- X-ray crystallography : Definitive confirmation of molecular geometry .
Advanced: What strategies assess structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups) or naphthyridine (e.g., methyl vs. halide) .
- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition) or pathogens (e.g., Mycobacterium tuberculosis H37Rv) .
- Docking studies : Map binding interactions (e.g., hydrogen bonds with catalytic residues) using AutoDock Vina .
Advanced: How to design analogs with improved solubility or metabolic stability?
- Bioisosteric replacement : Substitute benzothiazole with thiadiazole to enhance polarity .
- Prodrug strategies : Introduce ester groups at the 2-oxo position for hydrolytic activation .
- LogP optimization : Use ClogP calculations to balance hydrophobicity (target range: 2–4) .
Methodological: What are best practices for ensuring reproducibility in multi-step syntheses?
- Intermittent QC checks : Monitor reaction progress via TLC or LC-MS after each step .
- Strict anhydrous conditions : Use molecular sieves for moisture-sensitive reactions (e.g., amide coupling) .
- Batch consistency : Standardize starting material sources (e.g., ≥98% purity) and reaction scales .
Advanced: How to assess thermal stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
